Cas no 1803571-85-8 (4-bromo-7-chlorothieno[2,3-c]pyridine)
![4-bromo-7-chlorothieno[2,3-c]pyridine structure](https://ja.kuujia.com/scimg/cas/1803571-85-8x500.png)
4-bromo-7-chlorothieno[2,3-c]pyridine 化学的及び物理的性質
名前と識別子
-
- 4-bromo-7-chlorothieno[2,3-c]pyridine
- F98015
- EN300-208561
- 1803571-85-8
- MFCD28714528
-
- MDL: MFCD28714528
- インチ: 1S/C7H3BrClNS/c8-5-3-10-7(9)6-4(5)1-2-11-6/h1-3H
- InChIKey: FTJMGIUQCYPERH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C2=C1C=CS2)Cl
計算された属性
- せいみつぶんしりょう: 246.88581g/mol
- どういたいしつりょう: 246.88581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 41.1Ų
4-bromo-7-chlorothieno[2,3-c]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00779720-1g |
4-bromo-7-chlorothieno[2,3-c]pyridine |
1803571-85-8 | 98% | 1g |
¥3220.0 | 2023-04-01 | |
TRC | B594265-50mg |
4-Bromo-7-chlorothieno[2,3-c]pyridine |
1803571-85-8 | 50mg |
$ 185.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94408-1G |
4-bromo-7-chlorothieno[2,3-c]pyridine |
1803571-85-8 | 95% | 1g |
¥ 3,220.00 | 2023-04-14 | |
Chemenu | CM425763-5g |
4-bromo-7-chlorothieno[2,3-c]pyridine |
1803571-85-8 | 95%+ | 5g |
$*** | 2023-03-30 | |
Chemenu | CM425763-25g |
4-bromo-7-chlorothieno[2,3-c]pyridine |
1803571-85-8 | 95%+ | 25g |
$*** | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540997-5g |
4-Bromo-7-chlorothieno[2,3-c]pyridine |
1803571-85-8 | 98% | 5g |
¥24138 | 2023-04-09 | |
1PlusChem | 1P01BAQG-100mg |
4-bromo-7-chlorothieno[2,3-c]pyridine |
1803571-85-8 | 95% | 100mg |
$152.00 | 2025-03-19 | |
1PlusChem | 1P01BAQG-250mg |
4-bromo-7-chlorothieno[2,3-c]pyridine |
1803571-85-8 | 95% | 250mg |
$252.00 | 2025-03-19 | |
Enamine | EN300-208561-1g |
4-bromo-7-chlorothieno[2,3-c]pyridine |
1803571-85-8 | 95% | 1g |
$743.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94408-250mg |
4-bromo-7-chlorothieno[2,3-c]pyridine |
1803571-85-8 | 97% | 250mg |
¥1504.0 | 2024-04-23 |
4-bromo-7-chlorothieno[2,3-c]pyridine 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
4-bromo-7-chlorothieno[2,3-c]pyridineに関する追加情報
Professional Introduction to 4-bromo-7-chlorothieno[2,3-c]pyridine (CAS No. 1803571-85-8)
4-bromo-7-chlorothieno[2,3-c]pyridine, with the chemical formula C₈H₄BrClN₂S, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic molecule, characterized by its fused thiophene and pyridine rings, has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both bromo and chloro substituents on the thiophene ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex pharmacological agents.
The compound's unique structure positions it as a promising candidate for further exploration in drug discovery. Its molecular architecture allows for interactions with various biological targets, which is a critical factor in the development of novel therapeutic interventions. Recent studies have highlighted the importance of thienopyridine derivatives in addressing a range of health conditions, including neurological disorders and infectious diseases.
In the context of modern pharmaceutical research, 4-bromo-7-chlorothieno[2,3-c]pyridine has been investigated for its potential role in modulating biological pathways associated with inflammation and cancer. The bromo and chloro groups serve as handles for further functionalization, enabling chemists to design molecules with enhanced binding affinity and selectivity. This flexibility has led to its incorporation into numerous synthetic strategies aimed at developing next-generation drugs.
One of the most compelling aspects of this compound is its utility in constructing more intricate scaffolds through cross-coupling reactions. Techniques such as Suzuki-Miyaura and Buchwald-Hartwig couplings have been employed to introduce diverse functional groups, thereby expanding the chemical space accessible for drug design. These methodologies have proven particularly effective in generating derivatives with improved pharmacokinetic properties.
The intersection of computational chemistry and experimental synthesis has further accelerated the exploration of 4-bromo-7-chlorothieno[2,3-c]pyridine. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict and optimize its pharmacological activity. Such simulations are instrumental in guiding the development of lead compounds that exhibit high efficacy and low toxicity.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Efforts to minimize waste and reduce energy consumption have led to the adoption of more sustainable methodologies. For instance, catalytic processes that employ palladium or nickel complexes have been optimized to enhance yields while maintaining high selectivity. These innovations align with global efforts to promote environmentally responsible chemical practices.
The compound's potential extends beyond traditional pharmaceutical applications. Its structural motifs have been explored in materials science, where thienopyridine derivatives are being investigated for their electronic properties. These studies aim to develop new materials for organic electronics, including semiconductors and light-emitting diodes (LEDs). The versatility of 4-bromo-7-chlorothieno[2,3-c]pyridine underscores its significance across multiple scientific disciplines.
In conclusion, 4-bromo-7-chlorothieno[2,3-c]pyridine (CAS No. 1803571-85-8) represents a cornerstone in contemporary chemical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel therapeutic agents and advanced materials. As scientific understanding continues to evolve, this compound is poised to play an increasingly pivotal role in addressing some of the most pressing challenges in medicine and technology.
1803571-85-8 (4-bromo-7-chlorothieno[2,3-c]pyridine) 関連製品
- 866131-37-5(N'-cyclopropanecarbonylthieno[2,3-b]quinoline-2-carbohydrazide)
- 2138174-02-2(tert-butyl N-{7-fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate)
- 2306271-48-5((1,4-difluorocyclohexyl)methanol)
- 1289131-64-1(5-Bromo-2-(cyclohexyloxy)-4-methylpyridine)
- 1038363-71-1(1-Cyclopentyl-1H-imidazole-2-thiol)
- 120-35-4(3-Amino-4-methoxybenzanilide)
- 2056875-20-6((2-Isocyanoethyl)bis(propan-2-yl)amine)
- 1208076-60-1(2-Bromo-4-chloro-6-fluorobenzenethiol)
- 2549008-07-1(N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine)
- 2228380-21-8(tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate)
